Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry, particularly due to its ability to interact with various biological targets. The molecular formula of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is , and it has a molecular weight of approximately .
The synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. Common methods include:
The synthesis may involve several steps, including the preparation of starting materials, reaction conditions optimization, and purification techniques such as recrystallization or chromatography to isolate the desired product in a pure form.
The structure of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride can be represented using various chemical notation systems:
InChI=1S/C7H12ClN3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3
KTRQSZBRYRHIKL-UHFFFAOYSA-N
CCOC(=O)C1=NN(C(=C1)N)C
.The compound's molecular weight is , with a CAS number of . The structural representation highlights the functional groups that contribute to its reactivity and biological activity.
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives and exploring the compound's potential biological activities .
The mechanism of action for ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride primarily involves its interaction with biological targets, such as enzymes and receptors. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enables it to modulate biological pathways effectively.
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
Key chemical properties include:
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for confirming structural integrity and purity .
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4